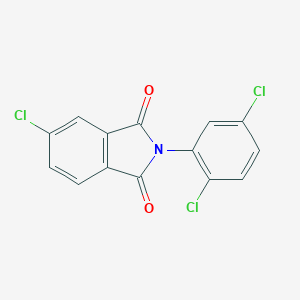
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione typically involves the reaction of 5-chloro-2-methylbenzoic acid with oxalyl chloride in dichloromethane under cooling conditions . This reaction forms an intermediate, which is then further reacted to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine atoms or the isoindole ring.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while substitution reactions can produce a variety of functionalized isoindole derivatives.
科学研究应用
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in biological activity. Specific pathways involved may include those related to oxidative stress and cellular signaling .
相似化合物的比较
Similar Compounds
2,5-Dichlorophenylboronic acid: Shares structural similarities but differs in reactivity and applications.
8-Azaspiro[4.5]decane-7,9-dione: Another compound with a similar core structure but different functional groups and properties.
属性
分子式 |
C14H6Cl3NO2 |
|---|---|
分子量 |
326.6g/mol |
IUPAC 名称 |
5-chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl3NO2/c15-7-1-3-9-10(5-7)14(20)18(13(9)19)12-6-8(16)2-4-11(12)17/h1-6H |
InChI 键 |
CRIKLGMWDDHAMQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















